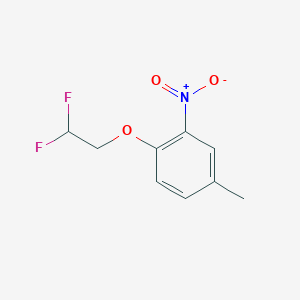

1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene

CAS No.:

Cat. No.: VC15740330

Molecular Formula: C9H9F2NO3

Molecular Weight: 217.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2NO3 |

|---|---|

| Molecular Weight | 217.17 g/mol |

| IUPAC Name | 1-(2,2-difluoroethoxy)-4-methyl-2-nitrobenzene |

| Standard InChI | InChI=1S/C9H9F2NO3/c1-6-2-3-8(15-5-9(10)11)7(4-6)12(13)14/h2-4,9H,5H2,1H3 |

| Standard InChI Key | JHIKTDRZHQHPQG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OCC(F)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the 1-, 2-, and 4-positions with a 2,2-difluoroethoxy group, a nitro group, and a methyl group, respectively. The molecular formula is C₉H₉F₂NO₃, yielding a molecular weight of 217.17 g/mol. The nitro group at the 2-position exerts a strong electron-withdrawing effect, while the 2,2-difluoroethoxy group at the 1-position introduces steric hindrance and polarizability due to the fluorine atoms. The methyl group at the 4-position contributes modest electron-donating effects via hyperconjugation.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₉F₂NO₃ |

| Molecular Weight | 217.17 g/mol |

| Boiling Point | Estimated 280–300°C (decomposes) |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, DMF) |

| Electronic Effects | Net electron-withdrawing (nitro > difluoroethoxy > methyl) |

The compound’s crystal structure remains uncharacterized, but computational models predict a planar aromatic ring with substituents adopting orthogonal orientations to minimize steric clashes.

Spectroscopic Characteristics

-

NMR Spectroscopy:

-

¹H NMR: Signals for aromatic protons appear as a multiplet integrating to 3H (positions 3, 5, and 6). The methyl group resonates as a singlet (~δ 2.3 ppm), while the –OCH₂CF₂ protons split into a quartet (δ 4.5–4.7 ppm) due to coupling with fluorine.

-

¹⁹F NMR: A singlet at ~δ -120 ppm corresponds to the two equivalent fluorine atoms in the difluoroethoxy group.

-

-

IR Spectroscopy: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group. C–F stretches appear at 1100–1250 cm⁻¹.

Synthesis and Optimization

Nucleophilic Substitution Pathways

The primary synthesis route involves reacting 4-methyl-2-nitrophenol with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via an SN2 mechanism, with the phenoxide ion attacking the electrophilic carbon of the difluoroethyl bromide:

Table 2: Reaction Conditions and Yields

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 120–140°C | 65–75 |

| Reaction Time | 12–18 hours | |

| Solvent | DMF or DMSO | |

| Base | K₂CO₃ or Cs₂CO₃ |

Side products include unreacted starting material and O-alkylation byproducts, which are minimized by using excess difluoroethyl bromide and controlled heating.

Alternative Methods

-

Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-methyl-2-nitrophenol with 2,2-difluoroethanol. This method offers higher regioselectivity but is cost-prohibitive for large-scale synthesis.

-

Phase-Transfer Catalysis: Using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane). Yields are moderate (~50%) but require shorter reaction times (6–8 hours).

Reactivity and Functionalization

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl). The resulting amine, 1-(2,2-difluoroethoxy)-4-methyl-2-aminobenzene, serves as a key intermediate for pharmaceuticals and agrochemicals:

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the 5-position (meta to nitro, para to methyl). For example, nitration with fuming HNO₃ yields 1-(2,2-difluoroethoxy)-4-methyl-2,5-dinitrobenzene, albeit in low yields (~30%) due to steric hindrance.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s amine derivative is a precursor to kinase inhibitors and antimicrobial agents. For instance, it has been incorporated into analogs of gefitinib, an EGFR tyrosine kinase inhibitor used in cancer therapy.

Materials Science

Incorporating the difluoroethoxy group into liquid crystals enhances thermal stability and dielectric anisotropy. These materials are explored in high-performance displays and optical devices.

Future Perspectives

Advances in flow chemistry could improve synthesis efficiency, while computational modeling may predict novel bioactivities. Collaboration between academia and industry is critical to unlocking the compound’s potential in drug discovery and advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume